molecular formula C22H21N3O2S B492459 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide CAS No. 691392-94-6

3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B492459
CAS No.: 691392-94-6
M. Wt: 391.5g/mol
InChI Key: ONXZLQVMLORXDW-UHFFFAOYSA-N
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Description

This compound is a benzenesulfonamide derivative featuring a substituted imidazo[1,2-a]pyridine core. Its molecular formula is C₂₁H₁₉N₃O₂S, with a CAS registry number 691392-92-4 . The structure includes a 3,4-dimethyl-substituted benzenesulfonamide group linked to a phenyl ring, which is further connected to an 8-methylimidazo[1,2-a]pyridine moiety.

Properties

IUPAC Name

3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-15-6-11-20(13-17(15)3)28(26,27)24-19-9-7-18(8-10-19)21-14-25-12-4-5-16(2)22(25)23-21/h4-14,24H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXZLQVMLORXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor under acidic or basic conditions.

    Sulfonamide Formation: The imidazo[1,2-a]pyridine intermediate is then reacted with a sulfonyl chloride derivative in the presence of a base such as triethylamine to form the sulfonamide linkage.

    Final Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid.

Major Products

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide groups. It may also serve as a model compound for studying the metabolism of similar structures in biological systems.

Medicine

Medicinally, 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide has potential as a drug candidate due to its ability to interact with various biological targets. It may exhibit antibacterial, antifungal, or anticancer properties, depending on its specific interactions with cellular pathways.

Industry

In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and synthetic differences between 3,4-dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide and analogous compounds derived from the provided evidence:

Compound Name Substituents Molecular Formula Yield Melting Point (°C) Key Structural Differences
This compound 3,4-dimethyl (benzenesulfonamide); 8-methyl (imidazopyridine) C₂₁H₁₉N₃O₂S N/A N/A Reference compound with dual methyl groups on the sulfonamide phenyl ring.
N,4-dimethyl-N-(3-(p-tolyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3ak) N,4-dimethyl (sulfonamide); p-tolyl (imidazopyridine) C₂₅H₂₃N₃O₂S 86% 225–227 Lacks 3-methyl on sulfonamide; substituent at imidazopyridine is p-tolyl instead of phenyl.
N,4-dimethyl-N-(3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3ao) 4-(trifluoromethyl)phenyl (imidazopyridine) C₂₅H₂₀F₃N₃O₂S 62% 190–192 Contains a CF₃ group on the imidazopyridine-attached phenyl ring; no 3-methyl on sulfonamide.
3-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide 3-methyl (sulfonamide); 8-methyl (imidazopyridine) C₂₁H₁₉N₃O₂S N/A N/A Single methyl on sulfonamide vs. dual methyl groups in the target compound.
2-(3,4-Dimethoxyphenyl)-6-phenethylimidazo[1,2-a]pyridin-8-amine (24) 3,4-dimethoxyphenyl (imidazopyridine); phenethyl side chain C₂₄H₂₄N₄O₂ N/A N/A Amine substituent at position 8; lacks sulfonamide group entirely.
N-(3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)benzamide Bromo (imidazopyridine); fluorophenyl-benzamide C₂₀H₁₄BrFN₃O N/A N/A Benzamide instead of sulfonamide; bromine at position 8 of imidazopyridine.

Key Observations:

Sulfonamide Substitutions: The target compound’s 3,4-dimethylbenzenesulfonamide group distinguishes it from analogs like 3ak and 3ao, which feature simpler sulfonamide substituents (e.g., N,4-dimethyl or trifluoromethylphenyl) .

Imidazopyridine Core Modifications :

  • 3ao incorporates a 4-(trifluoromethyl)phenyl group on the imidazopyridine, enhancing lipophilicity and metabolic stability compared to the target compound’s unsubstituted phenyl ring .
  • Compound 24 (from ) replaces the sulfonamide with an 8-amine group, suggesting divergent biological targets (e.g., kinase vs. GPCR modulation) .

Synthetic Yields :

  • Gold-catalyzed reactions (e.g., for 3ak and 3ao ) achieve moderate to high yields (62–86%), indicating reliable synthetic routes for imidazopyridine-sulfonamide hybrids .

Research Findings and Implications

  • Biological Relevance: While direct bioactivity data for the target compound is absent in the evidence, structurally related sulfonamides (e.g., 3ak) are synthesized as intermediates for gold-catalyzed reactions, which are pivotal in generating α-imino carbenes for C–H activation .
  • Thermal Stability : The melting points of analogs (3ak : 225–227°C; 3ao : 190–192°C) suggest that substituents like CF₃ lower thermal stability compared to methyl groups .
  • Functional Group Impact : The absence of sulfonamide groups in Compound 24 and benzamide derivatives () underscores the sulfonamide’s role in enhancing solubility and hydrogen-bonding capacity, critical for target engagement .

Biological Activity

3,4-Dimethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a complex organic compound with potential biological activities. Its structure incorporates a sulfonamide group and an imidazo[1,2-a]pyridine moiety, which are known to influence various biological pathways. This article explores the biological activity of this compound, presenting relevant data tables, case studies, and research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C22H21N3O2S
  • Molecular Weight : 391.49 g/mol

The compound's structure is characterized by a benzene ring with multiple substitutions that enhance its reactivity and binding capabilities.

Biological Activity Overview

Research indicates that compounds containing sulfonamide and imidazo[1,2-a]pyridine moieties exhibit various biological activities, including:

  • Anticancer Activity : Studies have shown that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
  • Antimicrobial Properties : The presence of the sulfonamide group is associated with antibacterial activity against various pathogens.
  • Enzyme Inhibition : Compounds with imidazo[1,2-a]pyridine structures have been noted for their ability to inhibit specific enzymes involved in disease pathways.

Anticancer Activity

A study on related imidazo[1,2-a]pyridine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance:

  • Compound A (similar structure) showed an IC50 value of 15 µM against breast cancer cells.
  • Mechanism : The anticancer activity was attributed to the compound's ability to induce apoptosis via the mitochondrial pathway.
CompoundCell LineIC50 (µM)Mechanism
AMCF-715Apoptosis induction
BA54920Cell cycle arrest

Antimicrobial Activity

Research into the antimicrobial properties of sulfonamides has revealed:

  • Effectiveness against Gram-positive bacteria : Compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) as low as 31.25 µg/mL against Staphylococcus aureus.
PathogenMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has been explored in various studies:

  • Autotaxin Inhibition : Similar compounds were found to inhibit autotaxin activity, which is crucial in cancer metastasis.

Mechanistic Insights

The biological mechanisms through which this compound exerts its effects include:

  • Hydrophobic Interactions : The imidazo[1,2-a]pyridine moiety facilitates hydrophobic interactions with target proteins.
  • Hydrogen Bonding : The sulfonamide group can form hydrogen bonds with active sites on enzymes or receptors.

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